

A Spectroscopic Guide to 6-Methylpiperazin-2-one: Structure, Data, and Interpretation

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Compound of Interest

Compound Name: 6-Methylpiperazin-2-one

Cat. No.: B2671257

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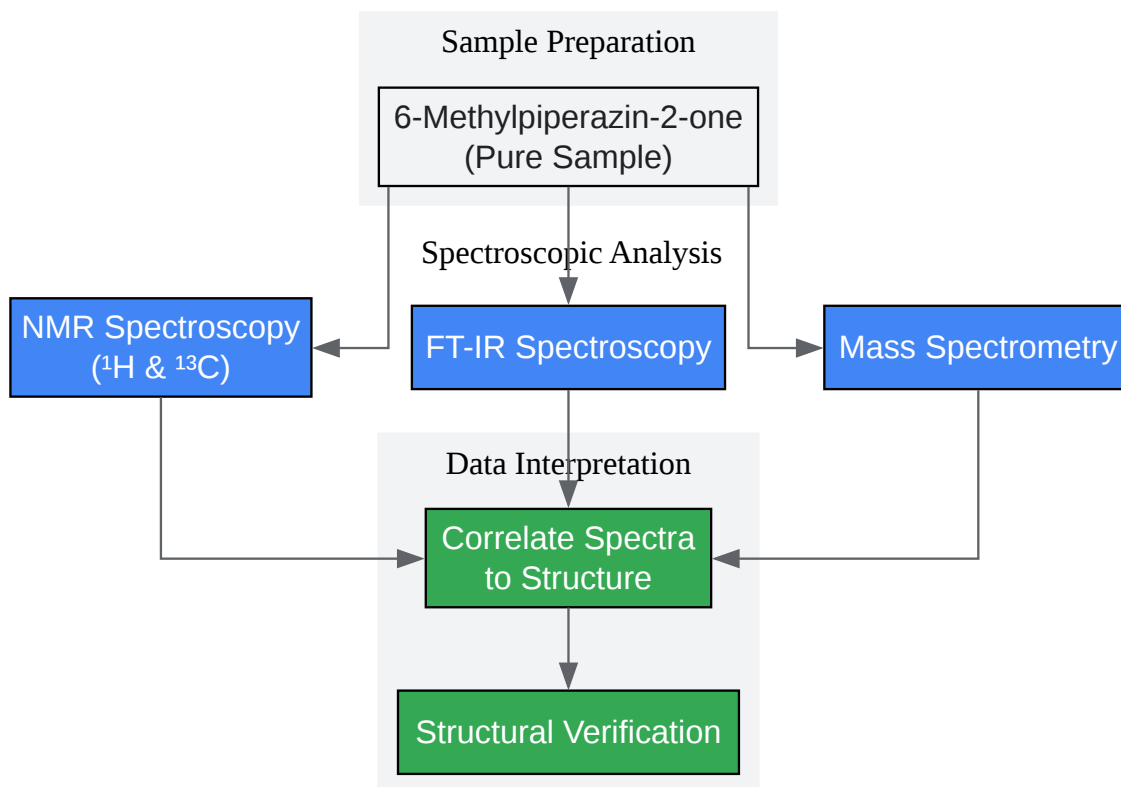
Abstract

6-Methylpiperazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the key spectroscopic data for **6-Methylpiperazin-2-one**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating empirical data with mechanistic interpretations, this document serves as an essential resource for researchers, enabling confident structural verification and paving the way for future molecular design and synthesis.

Molecular Structure and Spectroscopic Correlation

The structural features of **6-Methylpiperazin-2-one** dictate its spectroscopic signature. The molecule contains a six-membered ring with two nitrogen atoms, a carbonyl group (amide), and a methyl substituent. These functional groups give rise to characteristic signals in NMR, IR, and MS, which are essential for its identification and characterization.

Below is a diagram of the **6-Methylpiperazin-2-one** structure with atom numbering used for the assignment of NMR signals. This systematic numbering is crucial for unambiguously correlating spectral data to specific atoms within the molecule.



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